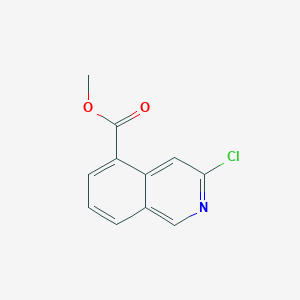

甲基 3-氯异喹啉-5-羧酸酯

货号:

B2776306

CAS 编号:

1432514-90-3

分子量:

221.64

InChI 键:

HQMJCGZZCAZVDO-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

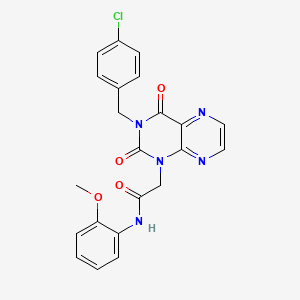

“Methyl 3-chloroisoquinoline-5-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 221.64 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “Methyl 3-chloroisoquinoline-5-carboxylate” involves the reaction of 3-chloroisoquinoline-5-carboxylic acid with thionyl chloride in methanol . The reaction is carried out at 65°C and the product is purified by silica gel chromatography .Molecular Structure Analysis

The InChI code for “Methyl 3-chloroisoquinoline-5-carboxylate” is 1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-6-13-10(12)5-9(7)8/h2-6H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

“Methyl 3-chloroisoquinoline-5-carboxylate” can undergo further reactions. For instance, it can react with tris(dibenzylideneacetone)dipalladium(0), lithium hexamethyldisilazane, and CyJohnPhos in tetrahydrofuran at 65°C . This reaction is followed by treatment with hydrogen chloride at room temperature .Physical And Chemical Properties Analysis

“Methyl 3-chloroisoquinoline-5-carboxylate” is a solid compound . It is stored in a refrigerator . The boiling point and other specific physical and chemical properties are not mentioned in the retrieved sources .科学研究应用

催化应用

- 钴羰基催化的丁二烯加氢甲氧羰基化使用异喹啉,表明它可用作有效的溶剂,以生产各种酯,包括 3-戊烯酸甲酯。此过程突出了异喹啉在提高产率和简化催化反应分离中的效用 (Matsuda, 1973)。

类似物和衍生物的合成

- 异喹啉已被用于合成已知药物化合物的类似物。例如,已合成逆转录酶抑制剂奈韦拉平的异喹啉类似物,证明了异喹啉在创造新型治疗剂方面的潜力 (Bakke & Říha, 2001)。

- 使用超声促进反应已合成新型 2-氯喹啉-4-嘧啶羧酸盐衍生物,展示了异喹啉在开发潜在抗菌剂中的作用 (Balaji et al., 2013)。

分析和光谱研究

- 取代异喹啉的质谱研究提供了对它们作为候选药物的性质的见解,突出了它们在临床、法医或兴奋剂控制分析中的重要性 (Thevis et al., 2008)。

- 异喹啉衍生物已用于了解不寻常的质谱解离途径,有助于表征结构相关的化合物 (Beuck et al., 2009)。

生物活性与药物开发

- 已合成甲基(乙基)六氢异喹啉衍生物并筛选其肌松活性和钾离子通道开放活性,突出了异喹啉衍生物在医学应用中的潜力 (Gündüz et al., 2008)。

- 喹啉衍生物的甲基化研究揭示了乙型肝炎病毒复制的潜在抑制剂,表明了异喹啉在抗病毒药物开发中的重要性 (Kovalenko et al., 2020)。

安全和危害

属性

IUPAC Name |

methyl 3-chloroisoquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-6-13-10(12)5-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMJCGZZCAZVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CN=C(C=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A 20 mL microwave vial was charged with 3-chloroisoquinoline-5-carboxylic acid (1 g, 4.82 mmol) in 5 mL of MeOH and then was added with thionyl chloride (0.703 mL, 9.63 mmol). Stirred at 65° C. overnight and then concentrated in vacuo. Purified by silica gel chromatography (0-50% EtOAc in hexane) yielded Methyl 3-chloroisoquinoline-5-carboxylate (26-1).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)

![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)

![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)

![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)

![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)